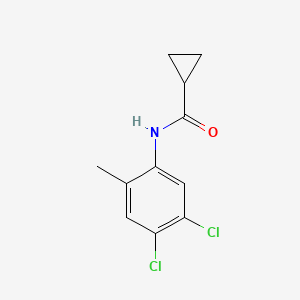
Benzenemethanamine, N-(2,4,6-trinitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenemethanamine, N-(2,4,6-trinitrophenyl)-, also known as trinitrobenzylamine, is a chemical compound characterized by the presence of a benzylamine group attached to a trinitrophenyl moiety. This compound is notable for its high nitrogen content and the presence of three nitro groups, which impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-(2,4,6-trinitrophenyl)- typically involves the nitration of benzylamine derivatives. One common method includes the reaction of benzylamine with trinitrobenzene under controlled conditions. The nitration process requires the use of strong acids such as nitric acid and sulfuric acid, which act as nitrating agents. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure the selective formation of the trinitro compound .
Industrial Production Methods
Industrial production of Benzenemethanamine, N-(2,4,6-trinitrophenyl)- follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the implementation of safety measures to manage the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other separation techniques to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions
Benzenemethanamine, N-(2,4,6-trinitrophenyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the aromatic ring make it susceptible to nucleophilic aromatic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as piperidine, n-butylamine, and aniline are commonly used in benzene or methanol as solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzylamines depending on the nucleophile used.
Reduction: The primary products are the corresponding amines.
Oxidation: Oxidation can lead to the formation of nitroso or nitro derivatives.
科学的研究の応用
Benzenemethanamine, N-(2,4,6-trinitrophenyl)- has several applications in scientific research:
作用機序
The mechanism of action of Benzenemethanamine, N-(2,4,6-trinitrophenyl)- involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the disruption of cellular processes, induction of apoptosis, and inhibition of cell proliferation . The compound’s ability to form reactive oxygen species (ROS) also contributes to its biological activity .
類似化合物との比較
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in structure but with a methyl group instead of a benzylamine group.
2,4,6-Trinitrophenol (TNP): Contains a hydroxyl group instead of a benzylamine group.
2,4,6-Trinitroaniline: Features an aniline group instead of a benzylamine group.
Uniqueness
Benzenemethanamine, N-(2,4,6-trinitrophenyl)- is unique due to the presence of the benzylamine group, which imparts different reactivity and biological properties compared to other trinitro compounds. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and industrial applications .
特性
CAS番号 |
40122-56-3 |
|---|---|
分子式 |
C13H10N4O6 |
分子量 |
318.24 g/mol |
IUPAC名 |
N-benzyl-2,4,6-trinitroaniline |
InChI |
InChI=1S/C13H10N4O6/c18-15(19)10-6-11(16(20)21)13(12(7-10)17(22)23)14-8-9-4-2-1-3-5-9/h1-7,14H,8H2 |
InChIキー |
LJHFWBALMMCLIK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


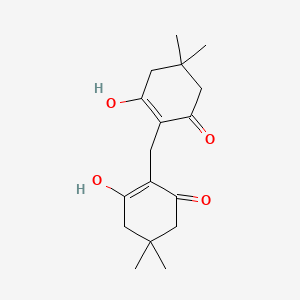

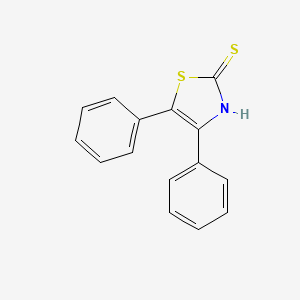
![7-(4-fluorobenzoyl)-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15074475.png)
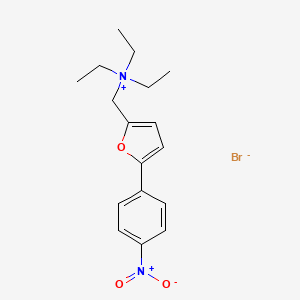

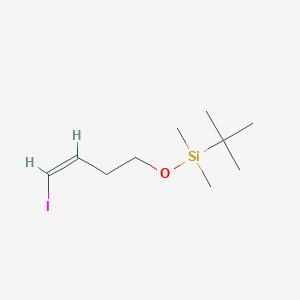
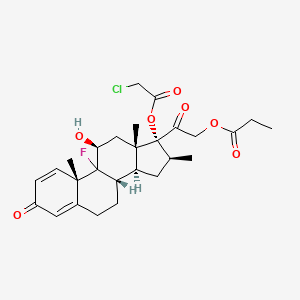
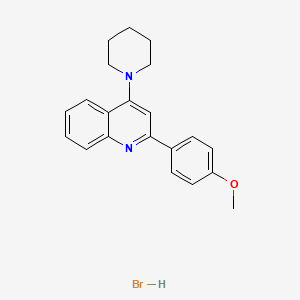
![24-Oxahexacyclo[12.8.3.01,14.03,12.05,10.016,21]pentacosa-5,7,9,16,18,20-hexaene-23,25-dione](/img/structure/B15074508.png)

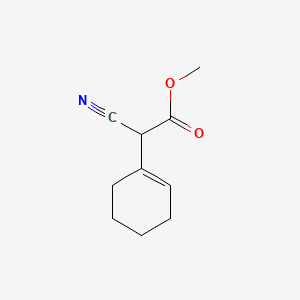
![6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B15074534.png)
